

# A Comparative Analysis of Vilagletistat and Other Emerging Therapies for Celiac Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Vilagletistat** (formerly ZED1227), a novel transglutaminase 2 (TG2) inhibitor, with other leading potential therapies for celiac disease. The therapies are evaluated based on their distinct mechanisms of action, supported by available quantitative data from clinical trials and detailed experimental methodologies. This document aims to offer an objective resource for the scientific community engaged in the research and development of treatments for celiac disease.

# Introduction to Celiac Disease and Therapeutic Landscape

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to maintain and may not lead to complete mucosal healing or symptom resolution in all patients. This has spurred the development of non-dietary therapeutic strategies targeting different aspects of the disease's pathophysiology. This guide focuses on the comparative analysis of **Vilagletistat** against other promising candidates in clinical development, including Larazotide Acetate and PRV-015.

### **Mechanism of Action and Signaling Pathways**



The primary therapeutic candidates for celiac disease target different stages of the pathogenic process, from preventing gluten-derived peptides from crossing the intestinal barrier to modulating the subsequent immune response.

# Vilagletistat (ZED1227): Tissue Transglutaminase 2 (TG2) Inhibition

**Vilagletistat** is an orally administered small molecule that specifically and irreversibly inhibits tissue transglutaminase 2 (TG2).[1][2] In celiac disease, TG2 deamidates gluten peptides, a critical step that increases their immunogenicity and binding affinity to HLA-DQ2/DQ8 molecules on antigen-presenting cells.[1] This, in turn, activates a downstream inflammatory cascade. By blocking TG2, **Vilagletistat** aims to prevent the initial trigger of the autoimmune response.[1][3]



Click to download full resolution via product page

Figure 1: Vilagletistat's Mechanism of Action.

#### **Larazotide Acetate: Tight Junction Regulation**

Larazotide acetate is a synthetic peptide designed to inhibit paracellular permeability by preventing the disassembly of tight junctions between intestinal epithelial cells.[4][5] In celiac disease, gliadin peptides can induce the release of zonulin, a protein that modulates tight junction integrity.[4] Larazotide acetate is believed to act as a zonulin receptor antagonist, thereby preventing the entry of immunogenic gluten peptides into the lamina propria.[4][6][7]





Click to download full resolution via product page

Figure 2: Larazotide Acetate's Mechanism of Action.

# PRV-015 (AMG 714): Anti-Interleukin-15 (IL-15) Monoclonal Antibody

PRV-015 is a human monoclonal antibody that targets interleukin-15 (IL-15), a proinflammatory cytokine central to the pathophysiology of celiac disease.[8][9] IL-15 is implicated in the activation and proliferation of intraepithelial lymphocytes (IELs), which contribute to intestinal mucosal damage.[8] By neutralizing IL-15, PRV-015 aims to reduce the inflammatory response and subsequent tissue injury.[8][9]



Click to download full resolution via product page

Figure 3: PRV-015's Mechanism of Action.

## **Comparative Efficacy Data from Clinical Trials**



The following tables summarize the available quantitative data from clinical trials for **Vilagletistat**, Larazotide Acetate, and PRV-015.

Table 1: Histological Outcomes

| Therapy               | Study Phase | Gluten<br>Challenge          | Change in Villus Height to Crypt Depth (Vh:Cd) Ratio                                                                          | Reference   |
|-----------------------|-------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------|
| Vilagletistat         | Phase 2a    | 3g/day for 6<br>weeks        | Statistically significant attenuation of gluten-induced mucosal damage at all doses (10, 50, and 100 mg) compared to placebo. | [10]        |
| Larazotide<br>Acetate | Phase 2b    | N/A (persistent<br>symptoms) | Not the primary endpoint; focused on symptom reduction.                                                                       | [1][11][12] |
| PRV-015               | Phase 2a    | Gluten Challenge             | No significant difference in the change of Vh:Cd ratio compared to placebo at both 150 mg and 300 mg doses.                   | [3][7]      |

Table 2: Patient-Reported Outcomes (PROs)



| Therapy               | Study Phase | PRO Measure             | Key Findings                                                                              | Reference   |
|-----------------------|-------------|-------------------------|-------------------------------------------------------------------------------------------|-------------|
| Vilagletistat         | Phase 2a    | Celiac Symptom<br>Index | Increase in symptom scores from baseline in all groups during gluten challenge.           | [13]        |
| Larazotide<br>Acetate | Phase 2b    | CeD-GSRS                | Statistically significant reduction in symptoms with the 0.5 mg dose compared to placebo. | [1][11][12] |
| PRV-015               | Phase 2a    | CeD-PRO                 | 38% decrease in symptom score at 12 weeks compared to placebo.                            | [14]        |

Table 3: Biomarker and Serological Outcomes



| Therapy               | Study Phase    | Biomarker                                | Key Findings                                                                      | Reference |
|-----------------------|----------------|------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Vilagletistat         | Phase 2a       | Anti-tTG IgA                             | Not specified as a primary outcome in the provided data.                          |           |
| Larazotide<br>Acetate | Earlier Trials | Anti-tTG IgA                             | Blunted increases in anti-tTG antibodies during gluten challenge.                 | [1]       |
| PRV-015               | Phase 2a       | Intraepithelial<br>Lymphocytes<br>(IELs) | Smaller increases in CD3-positive IELs in the 300 mg group compared to placebo.   | [3][7]    |
| PRV-015               | Phase 2a       | Anti-tTG & Anti-<br>DGP Antibodies       | No significant difference in the increase of antibody titers compared to placebo. | [3]       |

## **Experimental Protocols**

Standardization of experimental protocols in celiac disease clinical trials is crucial for the accurate evaluation and comparison of therapeutic candidates.

### **Gluten Challenge**

A gluten challenge is often employed to assess the efficacy of a drug in preventing gluteninduced damage.



- Protocol: Participants, typically in a state of remission on a gluten-free diet, are administered
  a specific daily dose of gluten for a defined period.
- Example: In the **Vilagletistat** Phase 2a trial, participants received 3 grams of gluten daily for 6 weeks.[10] A study at Mass General involved a 14-day challenge with daily symptom tracking and biological sampling.[15]



Click to download full resolution via product page

Figure 4: Generalized Gluten Challenge Workflow.

### **Histological Assessment**

The primary endpoint for many celiac disease trials is the change in small intestinal mucosal architecture.

- Procedure: Duodenal biopsies are obtained via esophagogastroduodenoscopy at baseline and at the end of the treatment period.
- Analysis: Biopsies are typically evaluated using the Marsh-Oberhuber classification, which grades the severity of villous atrophy, crypt hyperplasia, and intraepithelial lymphocytosis.
   [16] Quantitative morphometry, measuring the villus height to crypt depth (Vh:Cd) ratio, provides a more objective assessment.

#### **Serological Testing**

Serological markers are used to support the diagnosis and monitor disease activity.

 Primary Test: The measurement of IgA antibodies to tissue transglutaminase (tTG-IgA) is the preferred initial test.[18][19][20]



- Confirmatory/Adjunctive Tests: Total serum IgA should be measured to rule out IgA
  deficiency.[18][19] In cases of IgA deficiency or for further confirmation, IgG-based tests for
  tTG or deamidated gliadin peptides (DGP-IgG) and IgA endomysial antibodies (EMA) can be
  used.[20][21]
- Genetic Testing: HLA-DQ2 and HLA-DQ8 typing can be used to exclude a diagnosis of celiac disease.[18][22]

#### Patient-Reported Outcome (PRO) Measures

PROs are critical for assessing the clinical benefit of a therapy from the patient's perspective.

Validated Instruments: Several PRO measures have been developed and validated for celiac
disease trials, including the Celiac Disease Symptom Diary (CDSD), the Celiac Disease
Patient-Reported Outcome (CeD-PRO), and the Celiac Disease-specific modification of the
Gastrointestinal Symptom Rating Scale (CeD-GSRS).[5][6][23] These tools are designed to
capture the frequency and severity of gastrointestinal and non-gastrointestinal symptoms.

#### Conclusion

The landscape of celiac disease therapy is evolving, with several promising candidates targeting distinct pathogenic mechanisms. **Vilagletistat**, with its direct inhibition of TG2, has demonstrated a significant protective effect on the intestinal mucosa during a gluten challenge. Larazotide acetate has shown efficacy in reducing persistent symptoms by targeting intestinal permeability. PRV-015, while not meeting its primary histological endpoint in a gluten challenge model, has shown potential in modulating the inflammatory response and improving symptoms.

The continued rigorous evaluation of these and other emerging therapies, utilizing standardized and robust clinical trial methodologies, is essential for the development of effective non-dietary treatments for celiac disease. This will ultimately provide much-needed therapeutic options for patients who struggle with the burdens of a strict gluten-free diet.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 2. Evaluating Responses to Gluten Challenge: A Randomized, Double-Blind, 2-Dose Gluten Challenge Trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcome measures in coeliac disease trials: the Tampere recommendations PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease activity indices in coeliac disease: systematic review and recommendations for clinical trials | Gut [gut.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. beyondceliac.org [beyondceliac.org]
- 9. mayo.edu [mayo.edu]
- 10. New therapies in celiac disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news.sanofi.us [news.sanofi.us]
- 15. What It's Like to Participate in a Clinical Research Study (Gluten Challenge) on Celiac Disease [massgeneral.org]
- 16. Coeliac disease Wikipedia [en.wikipedia.org]
- 17. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 18. Serologic testing in celiac disease: Practical guide for clinicians PMC [pmc.ncbi.nlm.nih.gov]
- 19. Serologic testing in celiac disease: Practical guide for clinicians PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]



- 21. gpnotebook.com [gpnotebook.com]
- 22. RACGP AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 23. Systematic review: patient-reported outcome measures in coeliac disease for regulatory submissions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Vilagletistat and Other Emerging Therapies for Celiac Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611928#validating-vilagletistat-s-mechanism-against-other-potential-celiac-disease-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com